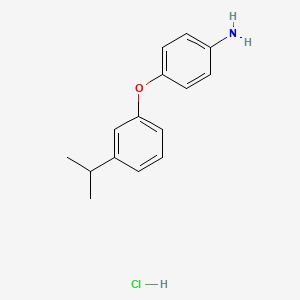
4-(3-Isopropylphenoxy)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Isopropylphenoxy)aniline hydrochloride (IPPAH) is an organic compound with a wide range of applications in both scientific research and laboratory experiments. It has been used in areas such as biochemistry, pharmacology, and toxicology. IPPAH has several unique properties that make it an ideal compound for use in these areas.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 4-(3-Isopropylphenoxy)aniline hydrochloride involves the reaction of 3-isopropylphenol with aniline in the presence of a coupling agent, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Starting Materials
3-isopropylphenol, aniline, coupling agent, hydrochloric acid
Reaction
Step 1: Dissolve 3-isopropylphenol and aniline in a suitable solvent, such as dichloromethane or ethanol., Step 2: Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the reaction mixture and stir for several hours at room temperature., Step 3: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt of the product., Step 4: Isolate the product by filtration or extraction, and purify by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
4-(3-Isopropylphenoxy)aniline hydrochloride has been used in a variety of scientific research applications. It has been used as a model compound for studying the mechanism of action of drugs and for studying the effects of drugs on the body. It has also been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as the biochemical and physiological effects of drugs. Additionally, 4-(3-Isopropylphenoxy)aniline hydrochloride has been used to study the metabolism of drugs in the body, as well as the toxicity of drugs.
Wirkmechanismus
The exact mechanism of action of 4-(3-Isopropylphenoxy)aniline hydrochloride is not yet fully understood. However, it is believed to act as an agonist at the muscarinic acetylcholine receptors, which are involved in the regulation of several bodily functions. 4-(3-Isopropylphenoxy)aniline hydrochloride is also believed to act as an antagonist at the 5-HT2A serotonin receptors, which are involved in the regulation of mood and behavior. Additionally, 4-(3-Isopropylphenoxy)aniline hydrochloride is believed to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemische Und Physiologische Effekte
4-(3-Isopropylphenoxy)aniline hydrochloride has been shown to have several biochemical and physiological effects on the body. It has been shown to induce bronchodilation, reduce inflammation, and reduce the release of histamine. It has also been shown to reduce the production of pro-inflammatory cytokines and to have a protective effect on the liver. Additionally, 4-(3-Isopropylphenoxy)aniline hydrochloride has been shown to have an analgesic effect, to reduce the production of reactive oxygen species, and to have a protective effect on the heart.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Isopropylphenoxy)aniline hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it has been shown to have a wide range of biochemical and physiological effects, making it an ideal compound for studying the effects of drugs on the body. However, 4-(3-Isopropylphenoxy)aniline hydrochloride also has some limitations. It has a relatively short half-life and is rapidly metabolized, making it difficult to study for long periods of time. Additionally, it has not been extensively studied, so its exact mechanism of action is not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for 4-(3-Isopropylphenoxy)aniline hydrochloride. One potential direction is to further study the mechanism of action of 4-(3-Isopropylphenoxy)aniline hydrochloride and its effects on the body. Additionally, further studies could be conducted to study the pharmacokinetics and pharmacodynamics of 4-(3-Isopropylphenoxy)aniline hydrochloride and its effects on drug metabolism. Another potential direction is to study the potential therapeutic applications of 4-(3-Isopropylphenoxy)aniline hydrochloride, such as its use as an analgesic or anti-inflammatory agent. Additionally, further studies could be conducted to explore the potential toxicity of 4-(3-Isopropylphenoxy)aniline hydrochloride and its effects on the body. Finally, further studies could be conducted to explore the potential uses of 4-(3-Isopropylphenoxy)aniline hydrochloride in drug delivery systems.
Eigenschaften
IUPAC Name |
4-(3-propan-2-ylphenoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-11(2)12-4-3-5-15(10-12)17-14-8-6-13(16)7-9-14;/h3-11H,16H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTRPRPCDGDNGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Isopropylphenoxy)aniline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














